Compound Description: This compound was synthesized and characterized using FT-IR, NMR, and LCMS data. The cyclization of the compound was a key finding of the study [].
Compound Description: This molecule is a novel N-1,3-benzoxazol-2yl benzene sulfonamide synthesized by cyclizing amino alcohols with cyanogen bromide. It demonstrated pronounced antimicrobial activity against Staphylococcus aureus and Escherichia coli, supported by molecular docking studies [].
Compound Description: This compound, another novel N-1,3-benzoxazol-2yl benzene sulfonamide, exhibited pronounced antimicrobial activity against Staphylococcus aureus and Escherichia coli, validated through molecular docking studies [].
Compound Description: The crystal structure of this compound, determined by X-ray diffraction, revealed weak intramolecular C—H⋯S hydrogen bonds influencing its conformation [].
Compound Description: Synthesized using microwave irradiation, this compound's structure, determined by X-ray crystallography, reveals a planar pyrazolo[3,4-b]pyridine system except for two carbon atoms [].
Compound Description: This compound was synthesized by reacting ethyl 5-oxo-3-(4-toluidino)-2,5-dihydro-4-isoxazolecarboxylate with 2-chlorobenzoxazole, and its structure was confirmed through spectroscopic techniques and X-ray crystallography [].
Compound Description: The crystal structure of this compound was studied using X-ray diffraction, revealing a chair conformation of the cyclohexyl ring and the presence of intra- and intermolecular hydrogen bonds [].
Compound Description: The crystal structure of this compound, determined by X-ray diffraction, revealed two molecules in the asymmetric unit and a disordered 1,3-thiazolidine ring [].
Compound Description: X-ray crystallography of this compound revealed a dihedral angle of 11.4(3)° between the benzene and selenazole rings, while the hydroxymethyl group is bent away from the selenazole ring with a dihedral angle of 63.8(3)° [].
Compound Description: The crystal structure of this compound, determined through X-ray diffraction, revealed an ethanol solvate forming hydrogen bonds with the main molecule [].
Compound Description: This compound is synthesized as an intermediate by reacting 2-amino-4-(4-chlorophenyl)-1,3-thiazole with phenylisothiocyanate. It serves as a precursor to further derivatization, aiming for enhanced antimicrobial activity [, ].
Compound Description: This derivative is synthesized from 1-(4-(4-chlorophenyl)thiazol-2-yl)-3-phenylthiourea, aiming to enhance antimicrobial activity [, ].
Compound Description: This compound represents a benzoxazoline derivative that has been structurally characterized and its synthesis and properties discussed in the context of related organic compounds [].
Compound Description: The crystal structure of this compound, determined using X-ray diffraction, reveals a planar benzoxazoline group and the presence of N—H⋯S and C—H⋯S hydrogen bonds [].
Compound Description: This compound, a 4-thiazolidinone, demonstrated promising anti-inflammatory activity in a carrageenan-induced edema model in rats, along with in vitro inhibition of COX-1/COX-2 [].
Compound Description: This compound, also a 4-thiazolidinone, emerged as a potent anti-inflammatory agent with a good safety profile. It displayed significant in vitro inhibition of COX-1/COX-2 and 15-LOX [].
2-(4-Chlorophenylazo)-2-methyl-1,3-indandione []
Compound Description: The crystal structure of this compound was analyzed, revealing a trans configuration between the 2-methyl-1,3-dioxoindan-2-yl and 4-chlorophenyl groups [].
Compound Description: The crystal structure of this compound, determined via X-ray diffraction, revealed specific dihedral angles between its ring systems and the presence of intra- and intermolecular hydrogen bonds [].
Compound Description: This compound displayed significant anticonvulsant activity in the MES test, with an ED50 value of 205 mg/kg in mice, indicating its potential as a therapeutic agent for epilepsy [].
Compound Description: This compound exhibited potent anticonvulsant activity in the MES test, with an ED50 value of 23 mg/kg in mice, demonstrating its potential as a therapeutic agent for epilepsy [].
Compound Description: This compound, characterized by various spectroscopic methods and X-ray analysis, was investigated for its potential as a new antifungal agent [].
Compound Description: This pyrrole derivative displayed high anti-staphylococcus activity (MIC = 7.8 µg/mL) against reference strains, highlighting its potential as an antimicrobial agent [].
Compound Description: This pyrrole derivative exhibited high anti-staphylococcus activity (MIC = 7.8 µg/mL) against reference strains, making it a promising candidate for antimicrobial drug development [].
Compound Description: This pyrrole derivative showed high antifungal activity (MIC = 7.8 µg/mL) against Candida albicans and Aspergillus niger, indicating its potential as an antifungal agent [].
Compound Description: This compound serves as a precursor in synthesizing 3-{5-[(2-chlorophenyl)carbonyl]-2-oxo-1,3-benzothiazol-3(2H)-yl}propanoic acid [].
Compound Description: This compound was synthesized from 3-[6-(2-chlorobenzoyl)-2-oxo-1,3-benzothiazol-3-yl] propanenitrile and characterized using various spectroscopic techniques [].
Compound Description: This compound exhibited anticonvulsant activity in the subcutaneous pentylenetetrazole (sc PTZ) test and was classified as an Anticonvulsant Screening Program (ASP) 1 class compound [].
Compound Description: This compound displayed anticonvulsant activity in the sc PTZ test and was categorized as an ASP 1 class compound, signifying its potential as an antiepileptic agent [].
Compound Description: This compound demonstrated anticonvulsant activity in the sc PTZ test and was classified as an ASP 1 class compound, highlighting its potential as an antiepileptic drug candidate [].
2-cyanomethyl-1,3-benzothiazole []
Compound Description: This compound serves as a versatile starting material for synthesizing various heterocyclic compounds, including pyrido[2,1-b]benzothiazoles, 2-aminoquinolines, coumarins, and thiophenes, some of which are expected to possess biological activity [].
Compound Description: This compound, referred to as compound 56 in the study, is a brain-penetrant, selective, and high-affinity OX1R antagonist. It demonstrated efficacy in reducing stress-induced hyperarousal and panic-like behaviors in rat models without exhibiting hypnotic effects [].
Compound Description: This compound, known as KMUP-1, was shown to protect against myocardial ischemia-induced apoptosis in H9c2 cells. Its mechanism of action involves modulation of NO-cGMP-MAPK signaling pathways and reduction of calcium overload and ROS production [].
Compound Description: Identified through a multi-step virtual screening approach, this compound is a non-acidic microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor with an IC50 of 1.2 µM. Its novel structure presents a new avenue for developing mPGES-1 inhibitors with potential anti-inflammatory and anticancer properties [].
Compound Description: Discovered through a comprehensive virtual screening strategy, this compound acts as a non-acidic mPGES-1 inhibitor, exhibiting an IC50 of 1.3 µM. Its unique structure provides a novel scaffold for developing mPGES-1 inhibitors with potential therapeutic applications against inflammation and cancer [].
Compound Description: This benzoxazole derivative was studied for its crystal structure and electronic properties using X-ray diffraction and DFT calculations. It exhibited a HOMO-LUMO energy gap of 4.11 eV, indicating moderate chemical reactivity [].
Compound Description: This compound, a benzoxazole derivative, was analyzed using X-ray crystallography and DFT calculations. Its HOMO-LUMO energy gap of 3.80 eV suggests higher chemical reactivity compared to the other compounds in the study [].
Compound Description: This benzoxazole derivative's crystal structure and electronic properties were analyzed using X-ray diffraction and DFT calculations, revealing a HOMO-LUMO energy gap of 3.97 eV [].
N-(3-chlorophenyl)-2-picolinamide []
Compound Description: This compound serves as a precursor for synthesizing various 4-phthalimide derivatives that target the metabotropic glutamate receptor subtype 4 (mGlu4) for potential PET imaging applications [].
Compound Description: This compound (KALB001), a 4-phthalimide derivative of N-(3-chlorophenyl)-2-picolinamide, exhibited improved binding affinity to mGlu4 (IC50 = 5.1 nM) and was successfully labeled with 18F for potential use as a PET radioligand [].
Compound Description: This novel acefylline derivative exhibited potent anticancer activity against the human liver carcinoma (Hep G2) cell line with a cell viability of 22.55 ± 0.95%, making it a promising candidate for further development as an anticancer agent [].
Compound Description: This compound is a positron emission tomography (PET) radioligand designed for imaging the translocator protein (TSPO) in the brain. It demonstrated promising results in visualizing neuroinflammation in rat models of cerebral ischemia [].
Compound Description: This novel PET ligand was designed for imaging the translocator protein (TSPO). It demonstrated high accumulation in TSPO-rich organs and potential for visualizing neuroinflammation in an ischemic rat model [].
Compound Description: This compound is a novel PET ligand developed for imaging the translocator protein (TSPO) in the brain. It showed high affinity for TSPO in vitro and exhibited promising results in visualizing neuroinflammation in an ischemic rat model [].
Compound Description: This compound represents a novel PET ligand developed for imaging TSPO. It demonstrated good affinity for TSPO in vitro and displayed promising results in visualizing neuroinflammation in an ischemic rat model [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.